5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCVJJYRAUGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical profiles of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine analogs (e.g., 4-fluorobenzyl) balance lipophilicity and electronic effects, showing selective anticancer activity .
- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may engage in hydrogen bonding or π-π stacking with biological targets, influencing receptor affinity .
- Synthetic Accessibility : The target compound’s high yield (90%) suggests efficient synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common route for triazoles .
Anticancer Activity
- The fluorobenzyl analog (R₁ = 4-fluorobenzyl, R₂ = 3-methylphenyl) exhibited significant activity against CNS cancer cells (SNB-75, GP = -27.30%) .
- Dichlorophenyl and dimethoxyphenyl derivatives (e.g., 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) showed renal cancer cell inhibition (RXF 393, GP = -13.42%) .
- The target compound’s bromobenzyl group may enhance DNA intercalation or topoisomerase inhibition, though specific mechanistic data are pending .
Antimicrobial and SOS Response Inhibition
- The carbamoylmethyl analog (R₁ = carbamoylmethyl) disrupts bacterial SOS response by inhibiting LexA self-cleavage, offering a strategy to combat antibiotic resistance .
Metabolic Stability
Structure-Activity Relationship (SAR) Trends
Fluorine analogs retain electronic effects (e.g., dipole interactions) while improving pharmacokinetic profiles .
Aryl Carboxamide Substitutions: Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve solubility and hydrogen-bonding capacity compared to non-polar methyl or halogenated aryl groups .
Core Modifications :
- Replacement of the triazole core with pyrimidine or indole scaffolds reduces activity, underscoring the triazole’s role as a β-turn mimetic .
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For analogs with bromophenyl and dimethoxyphenyl groups, a one-pot method using 4-bromoaniline, sodium azide, and substituted benzyl halides in the presence of copper(I) iodide has been effective . Key steps include:
- Condensation of 4-bromoaniline with a dimethoxyphenyl isocyanide to form an intermediate carboximidoyl chloride.
- Reaction with sodium azide to generate the triazole core.
- Final carboxamide formation via coupling with 3,4-dimethoxyaniline. Optimization of solvent (e.g., DMF) and temperature (80–100°C) improves yield (>60%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural validation requires:
- 1H-NMR : To confirm aromatic protons (δ 6.8–8.1 ppm for bromobenzyl and dimethoxyphenyl groups) and amine protons (δ ~5.5 ppm) .
- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch), ~1210 cm⁻¹ (C-Br), and ~3300 cm⁻¹ (N-H) confirm functional groups .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ~460 [M+1]⁺) validate the molecular weight .
Q. What are the primary biological targets of this compound?
Similar triazole carboxamides inhibit enzymes such as carbonic anhydrase (CA) and histone deacetylase (HDAC). For example:
- Carbonic anhydrase inhibition : The bromobenzyl group binds to the Zn²⁺ active site, disrupting CO₂ hydration .
- Anticancer activity : Triazole derivatives induce apoptosis in cancer cell lines (e.g., MCF-7) via caspase-3 activation .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield?
Experimental design considerations:
- Catalyst screening : Compare Cu(I) iodide vs. Cu(II) sulfate for azide-alkyne cycloaddition efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product (>95% purity) .
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions may arise from assay conditions. Mitigation strategies include:
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Focus on substituent effects:
Q. What in silico methods are suitable for predicting binding modes?
Computational approaches include:
- Molecular docking (AutoDock Vina) : Simulate interactions with CA IX (PDB: 3IAI) to identify key residues (e.g., Thr199, Glu106) .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger .
- MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories .
Q. How can advanced analytical methods address stability and solubility challenges?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
